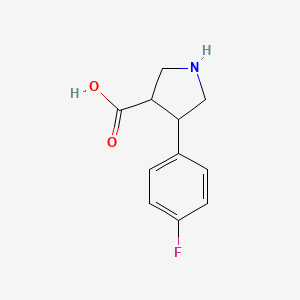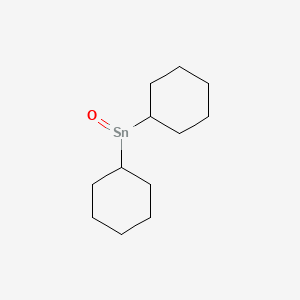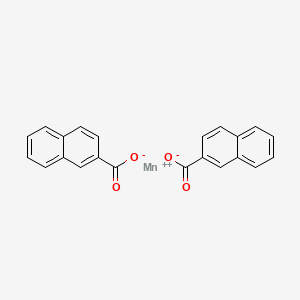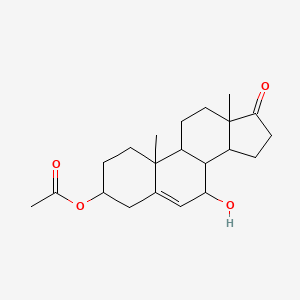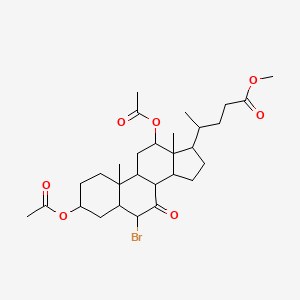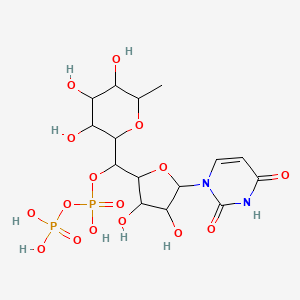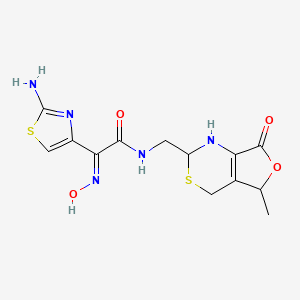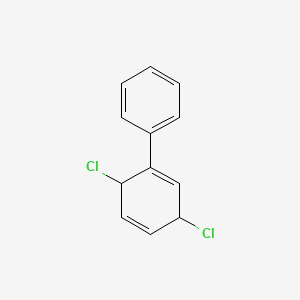
2,5-Dichlorobiphenyl-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichlorobiphenyl-d5 is a deuterated form of 2,5-dichlorobiphenyl, a polychlorinated biphenyl (PCB) compound. Polychlorinated biphenyls are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they are now recognized as environmental pollutants due to their persistence and toxicity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorobiphenyl-d5 involves the introduction of deuterium atoms into the biphenyl structure. One common method is the deuteration of 2,5-dichlorobiphenyl using deuterated reagents. This can be achieved through a catalytic exchange reaction where hydrogen atoms are replaced by deuterium atoms in the presence of a deuterium source and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure efficient exchange of hydrogen atoms with deuterium. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to maximize the yield and purity of the deuterated product .
化学反応の分析
Types of Reactions
2,5-Dichlorobiphenyl-d5 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, resulting in the formation of less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and amines (NH2-).
Major Products Formed
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Less chlorinated biphenyls.
Substitution: Functionalized biphenyl derivatives with hydroxyl or amino groups.
科学的研究の応用
2,5-Dichlorobiphenyl-d5 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of PCBs in environmental samples.
Biology: It is used in studies investigating the biodegradation of PCBs by microorganisms.
Medicine: It is used in toxicological studies to understand the effects of PCBs on human health.
Industry: It is used in the development of materials with specific electrical and thermal properties.
作用機序
The mechanism of action of 2,5-Dichlorobiphenyl-d5 involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of genes related to xenobiotic metabolism. This activation leads to the induction of enzymes involved in the detoxification and elimination of PCBs from the body .
類似化合物との比較
Similar Compounds
2,4,6-Trichlorobiphenyl: Another PCB congener with three chlorine atoms.
2,5-Dichlorobiphenyl: The non-deuterated form of 2,5-Dichlorobiphenyl-d5.
2,3,4,5-Tetrachlorobiphenyl: A PCB congener with four chlorine atoms.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it useful as an internal standard in mass spectrometry and other analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification and identification of the compound in complex mixtures .
特性
分子式 |
C12H10Cl2 |
|---|---|
分子量 |
225.11 g/mol |
IUPAC名 |
3,6-dichloro-1-phenylcyclohexa-1,4-diene |
InChI |
InChI=1S/C12H10Cl2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,10,12H |
InChIキー |
KQVWSTQXDLZRRK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(C=CC2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




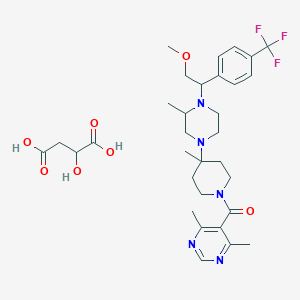
![2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12321583.png)
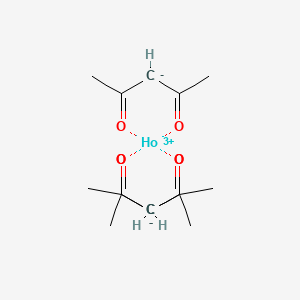
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
